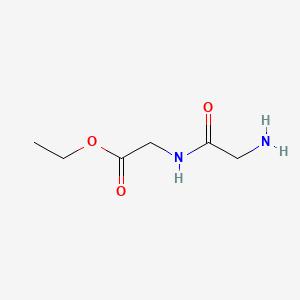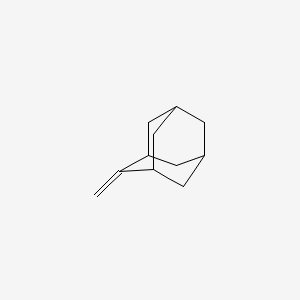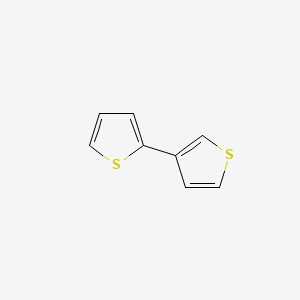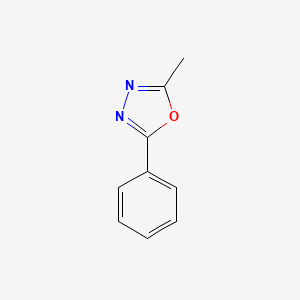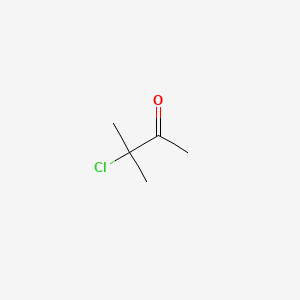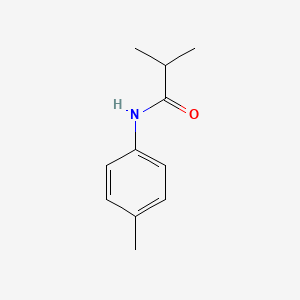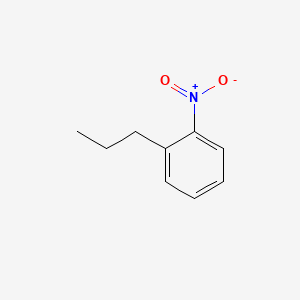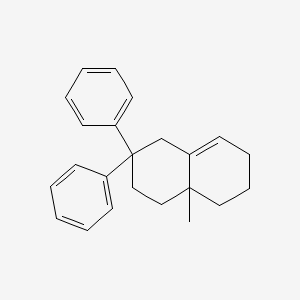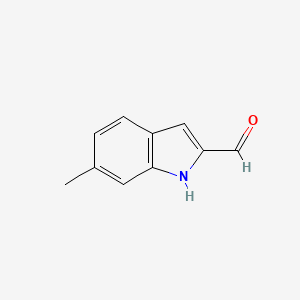
6-metil-1H-indol-2-carbaldehído
Descripción general
Descripción
“6-methyl-1H-indole-2-carbaldehyde” is a chemical compound that belongs to the indole family . Indoles are significant heterocyclic systems in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indole derivatives are frequently used in the synthesis of various organic compounds . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Molecular Structure Analysis
The molecular formula of “6-methyl-1H-indole-2-carbaldehyde” is C10H8DNO . Its average mass is 160.191 Da and its monoisotopic mass is 160.074692 Da .
Chemical Reactions Analysis
Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del 6-metil-1H-indol-2-carbaldehído han sido estudiados por sus propiedades antivirales. Por ejemplo, ciertos derivados del indol han mostrado actividad inhibitoria contra la influenza A, lo cual es significativo para el desarrollo de nuevos fármacos antivirales .
Agentes anticancerígenos
La parte del indol es una estructura frecuente en muchos agentes anticancerígenos. La investigación ha indicado que los derivados del indol pueden sintetizarse para crear compuestos que son efectivos en el tratamiento de varios tipos de células cancerosas .
Inhibidores del metabolismo de la nicotina
Los derivados del this compound han sido explorados como posibles inhibidores del CYP2A6, una enzima responsable del metabolismo de la nicotina. Esta aplicación es particularmente relevante para la terapia de reducción del tabaquismo .
Propiedades antimicrobianas
Los derivados del indol, incluidos los del this compound, se ha encontrado que poseen propiedades antimicrobianas. Esto los hace valiosos en el desarrollo de nuevos antibióticos y agentes antimicrobianos .
Producción de metabolitos antifúngicos
El this compound se ha identificado en la optimización de la producción de metabolitos antifúngicos. Las técnicas espectroscópicas avanzadas se han utilizado para identificar el compuesto y sus derivados para aplicaciones antifúngicas .
Síntesis de derivados de alcaloides
La estructura del indol es integral para muchos alcaloides naturales. La síntesis de derivados del this compound puede conducir al desarrollo de nuevos compuestos con diversas actividades farmacológicas, incluidas las presentes en ciertos alcaloides .
Safety and Hazards
The safety data sheet for a similar compound, 1-Methyl-1H-indole-6-carbaldehyde, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid getting it in eyes, on skin, or on clothing .
Direcciones Futuras
Indole derivatives are frequently used in the synthesis of various organic compounds . They are essential and efficient chemical precursors for generating biologically active structures . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
Mecanismo De Acción
Target of Action
6-Methyl-1H-indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. For instance, one of the known targets is the CYP2A6 enzyme , which plays a crucial role in nicotine metabolism. By inhibiting this enzyme, the compound can potentially reduce cigarette smoking .
Mode of Action
The compound interacts with its targets, such as the CYP2A6 enzyme, by binding to them and inhibiting their function . This interaction results in changes in the activity of the targets, which can lead to various biological effects. For example, the inhibition of CYP2A6-mediated nicotine metabolism can potentially lead to a reduction in cigarette smoking .
Biochemical Pathways
Given its inhibitory effect on the cyp2a6 enzyme, it is likely that it affects the metabolic pathway of nicotine . The downstream effects of this inhibition could include a decrease in the metabolism of nicotine, leading to reduced cigarette smoking .
Pharmacokinetics
As an indole derivative, it is expected to have certain pharmacokinetic properties common to this class of compounds . These properties can impact the compound’s bioavailability, which in turn affects its efficacy.
Result of Action
The molecular and cellular effects of 6-Methyl-1H-indole-2-carbaldehyde’s action are largely dependent on its targets and the biochemical pathways it affects. As mentioned earlier, one of the known effects of this compound is the inhibition of the CYP2A6 enzyme, which can lead to a reduction in cigarette smoking .
Propiedades
IUPAC Name |
6-methyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-5-9(6-12)11-10(8)4-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVLTOCIBJOEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356262 | |
| Record name | 6-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56813-20-8 | |
| Record name | 6-methyl-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




